molecular formula C4H7NOS B1266464 Thiomorpholin-3-one CAS No. 20196-21-8

Thiomorpholin-3-one

Cat. No.: B1266464
CAS No.: 20196-21-8
M. Wt: 117.17 g/mol
InChI Key: HBDDRESWUAFAHY-UHFFFAOYSA-N
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Description

Thiomorpholin-3-one is an organic compound with the molecular formula C4H7NOS It is a sulfur-containing heterocycle, specifically a thiomorpholine derivative, where the sulfur atom is located at the 1-position and the carbonyl group at the 3-position

Scientific Research Applications

Thiomorpholin-3-one has several applications in scientific research:

Safety and Hazards

Thiomorpholin-3-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The base-mediated [3 + 3] cycloaddition reaction of in-situ formed aza-oxyallyl cations and 1,4-dithiane-2,5-diols has been achieved under mild reaction conditions . This strategy provides direct and efficient access to prepare desired thiomorpholin-3-one derivatives in moderate-to-high yields . The resulting products can be readily converted into other useful heterocyclic compounds including 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones .

Biochemical Analysis

Biochemical Properties

Thiomorpholin-3-one plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit metalloproteinase activity, which is crucial in the treatment of diseases such as rheumatoid arthritis and cancer . The compound’s interaction with metalloproteinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Cellular Effects

This compound exhibits selective cytotoxic effects on tumor cells, particularly in breast cancer . It influences cell function by inducing apoptosis through caspase-dependent pathways. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer stem cells, thereby reducing tumor growth and metastasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. This compound’s ability to inhibit metalloproteinases is particularly noteworthy, as it prevents the degradation of extracellular matrix components, thereby inhibiting tumor invasion and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound maintains its cytotoxic effects on tumor cells, with no significant loss of activity . Additionally, in vitro and in vivo studies have demonstrated that this compound can induce sustained apoptosis in cancer cells over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes metabolic transformations, including oxidation and conjugation reactions, which facilitate its excretion from the body . The compound’s metabolism is mediated by cytochrome P450 enzymes, which catalyze its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the renal and hepatic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with membrane transporters and binding proteins, which facilitate its uptake and distribution . The compound’s localization within specific cellular compartments is influenced by its interactions with transport proteins and its physicochemical properties. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are crucial for its biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholin-3-one can be synthesized through various methods. One notable method involves the [3 + 3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol. This reaction is carried out under mild conditions and provides a novel and rapid approach for the synthesis of this compound derivatives with moderate to good yields and wide functional group tolerance .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiomorpholine.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine.

    Substitution: Various substituted this compound derivatives.

Comparison with Similar Compounds

    Morpholin-3-one: Similar structure but contains an oxygen atom instead of sulfur.

    Piperazin-2-one: Contains a nitrogen atom in place of sulfur and has a different ring structure.

Uniqueness: Thiomorpholin-3-one is unique due to the presence of sulfur, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in designing compounds with specific properties and functions .

Properties

IUPAC Name

thiomorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDRESWUAFAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174033
Record name 1,4-Tetrahydrothiazine-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20196-21-8
Record name 3-Thiomorpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20196-21-8
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Record name 1,4-Tetrahydrothiazine-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiomorpholinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540
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Record name 1,4-Tetrahydrothiazine-3-one
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Record name Thiomorpholin-3-one
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Record name THIOMORPHOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Thiomorpholin-3-one?

A1: The molecular formula of this compound is C4H7NOS, and its molecular weight is 117.2 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A2: Researchers frequently employ infrared (IR), Raman, and 1H NMR spectroscopy to analyze this compound and its metal complexes. These techniques help determine the mode of coordination, stereochemistry, and bonding characteristics of the compound and its derivatives. [, , , , , ]

Q3: What types of metal complexes can this compound form?

A3: this compound can form complexes with a variety of transition metals, including palladium(II), platinum(II), chromium(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). [, , , , , , ]

Q4: How does the mode of coordination of this compound vary with different metals?

A4: The coordination behavior of this compound depends on the metal involved. For instance, it coordinates through the oxygen atom in zinc and cadmium complexes, while in mercury complexes, it prefers sulfur bonding. In contrast, it exhibits nitrogen bonding in complexes with chromium(III), cobalt(II), and thiazolidine-2-thione derivatives. [, , ]

Q5: What are the typical geometries of this compound metal complexes?

A5: The geometry of this compound metal complexes can vary. For example, 1:2 (metal:ligand) complexes typically exhibit monomeric, tetrahedral structures. Conversely, 1:1 complexes often form polymeric structures with halide bridges. [, , ]

Q6: How do spectroscopic techniques help understand the structure of this compound metal complexes?

A6: Infrared spectroscopy, particularly in the far-infrared region, helps identify the metal-ligand bonding modes, providing information about the coordination site. Electronic spectroscopy and magnetic susceptibility measurements offer insights into the geometry and electronic structure of the complexes. [, , ]

Q7: What is a key synthetic application of this compound?

A7: this compound serves as a versatile precursor for synthesizing various thiomorpholine derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry. [, , , , , ]

Q8: How can this compound be utilized in cycloaddition reactions?

A8: this compound can participate in [3+3] cycloaddition reactions with aza-oxyallyl cations and 1,4-dithiane-2,5-diol, leading to the formation of diverse this compound derivatives. These reactions offer a direct and efficient approach to access valuable building blocks for medicinal chemistry. [, ]

Q9: Describe a gold-catalyzed approach for the synthesis of this compound derivatives.

A9: Researchers have developed a gold-catalyzed oxidative N-cyclization strategy to synthesize α-aryl Thiomorpholin-3-ones from ynamides containing tethered thioethers. This cascade reaction involves oxidation, cyclization, and a [, ]- or [, ]-sigmatropic rearrangement of a sulfonium ylide intermediate. []

Q10: What are the challenges associated with the gold-catalyzed synthesis of Thiomorpholin-3-ones, and how can they be addressed?

A10: In the gold-catalyzed process, there's competition between cyclization and intermolecular oxidation at different stages. Achieving the desired selectivity between these pathways can be managed by using a combination of pyridine N-oxide as the oxidant and a catalyst derived from IPrAuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). []

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